molecular formula C4H4N4NaO3 B13949283 CID 131876159

CID 131876159

Cat. No.: B13949283
M. Wt: 179.09 g/mol
InChI Key: IHCXQYARTZWGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt is a pyrimidine analogue with the molecular formula C₄H₃N₄NaO₃ and a molecular weight of 178.08 g/mol . This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt typically involves the nitration of 2,6-dihydroxy-4-aminopyrimidine. The reaction conditions often include the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, potentially affecting DNA and RNA synthesis. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt is unique due to its specific arrangement of amino, hydroxyl, and nitroso groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C4H4N4NaO3

Molecular Weight

179.09 g/mol

InChI

InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10);

InChI Key

IHCXQYARTZWGCP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N=O.[Na]

Origin of Product

United States

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